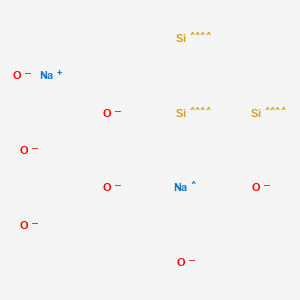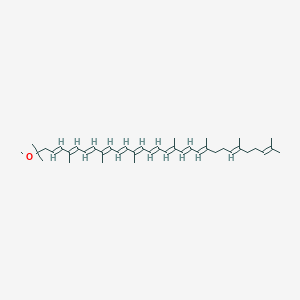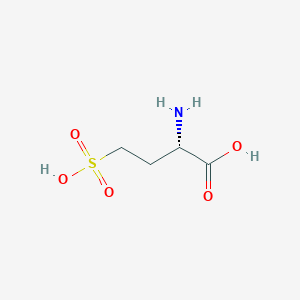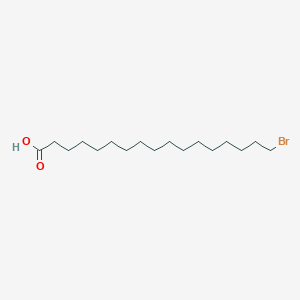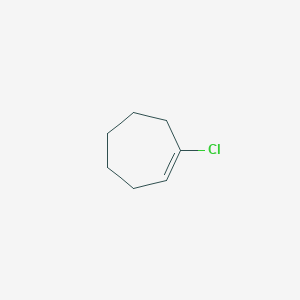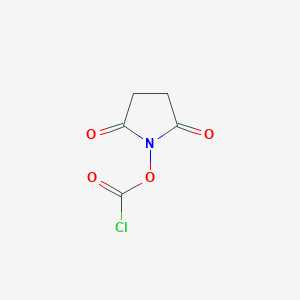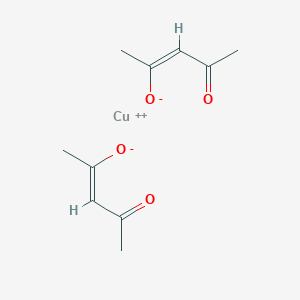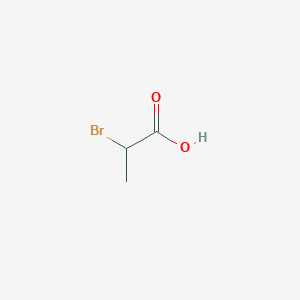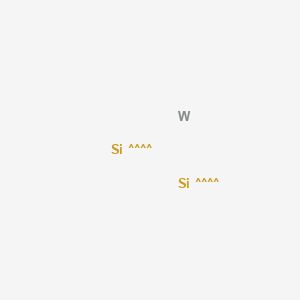
TUNGSTEN SILICIDE
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of tungsten silicide can be achieved through various methods, including room-temperature mechanochemical synthesis using ternary (WO3-Si-Mg and W-SiO2-Mg) and binary (W-Si) initial systems. The process involves milling, followed by leaching out undesired Mg-based phases, with WSi2, W5Si3, and W phases being identified depending on the system used. The binary W-Si system notably results in the formation of WSi2 submicron particles with an average size of 688 nm, highlighting the efficiency of the mechanochemical process (Ovalı, Ağaoğulları, & Öveçoğlu, 2019). Additionally, self-propagating high-temperature synthesis (SHS) from two reactant systems has been utilized, successfully synthesizing intermetallic WSi2 from both scheelite (CaWO4-Si-Al) and pure oxides (CaO-WO3-Si-Al) reactant systems, with variations in the yield based on the Si content and the use of a sand mold for phase separation (Maung, Chanadee, & Niyomwas, 2019).
Molecular Structure Analysis
Tungsten disilicide's structure has been characterized through experimental and theoretical investigations, leading to the synthesis by thermal treatment at 1350 °C in an argon atmosphere. The structure was determined using X-ray powder diffraction (XRPD) analysis, with new modifications proposed and investigated using density-functional theory (DFT) calculations, showing excellent agreement with experimental observations (Luković et al., 2017).
Chemical Reactions and Properties
The chemical properties of tungsten silicide include its interaction with other compounds and its potential as a catalyst. For example, silica-supported tungsten oxo alkyl species have shown high and sustained activity in propene metathesis, illustrating the importance of the oxo ligand in designing robust catalysts (Mazoyer et al., 2010).
Physical Properties Analysis
The physical properties of tungsten silicide, such as particle size and morphology, have been a focus of various studies. For instance, the synthesis of tungsten silicide powders via mechanochemical synthesis resulted in particles with specific sizes and morphologies, depending on the synthesis route and initial system used. The binary W-Si system led to the formation of submicron particles, showcasing the material's versatile physical characteristics (Ovalı, Ağaoğulları, & Öveçoğlu, 2019).
Chemical Properties Analysis
The chemical properties, including reactivity and potential applications as catalysts, highlight tungsten silicide's significance. Its effectiveness in catalyzing reactions, such as propene metathesis, underscores its utility in industrial processes and potential in various applications (Mazoyer et al., 2010).
Wissenschaftliche Forschungsanwendungen
-
Microelectronics
- Tungsten Silicide has potential applications in microelectronics . It has low electrical resistivity and good thermal stability .
- It is synthesized by simple thermal treatment at 1350 °C for 4 hours in an argon atmosphere .
- The goal in this field is to replace polycrystalline silicon with materials with lower resistivity .
-
Ceramics
-
Aerospace Industry
-
Protective Coating
-
Barrier Layer
- Tungsten Silicide is used as a barrier layer between silicon and other metals .
- It is mostly applied as thin films for the fabrication of microscale circuits .
- The method of application is usually through chemical vapor deposition .
- The results show that it serves as an effective barrier, preventing interaction between silicon and other metals .
-
Microelectromechanical Systems (MEMS)
- Tungsten Silicide is valuable in microelectromechanical systems .
- It is applied as thin films for the fabrication of microscale circuits .
- The films of tungsten silicide can be plasma-etched using nitrogen trifluoride gas .
- The material performs well in applications as oxidation-resistant coatings .
-
Additive in Metal and Cutting Tools Industries
- Tungsten Silicides are used as additives, where WSi2 is included as a suitable material for mixing with WC .
- This is to overcome the problem of oxidation in extreme conditions .
- The application method is through simple mixing .
- The results show improved performance of the tools under extreme conditions .
-
Integrated Circuits
-
DRAM Fabrication
-
High Temperature Radiative Cooling
Safety And Hazards
Zukünftige Richtungen
Tungsten Silicide has potential applications in the field of nanoelectronics and nanophotonics . It is being explored for use in superconducting nanowire single-photon detectors (SNSPDs) for dark matter detection . It is also being studied for its potential use in microelectromechanical systems, where it is mostly applied as thin films for the fabrication of microscale circuits .
Eigenschaften
InChI |
InChI=1S/2Si.W | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJQOUPTWCFRMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Si].[Si].[W] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Si2W | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue or gray odorless powder; Insoluble in water; [Alfa Aesar MSDS] | |
| Record name | Tungsten disilicide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21818 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Einecs 234-909-0 | |
CAS RN |
12039-88-2 | |
| Record name | Tungsten silicide (WSi2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12039-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tungsten silicide (WSi2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012039882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tungsten silicide (WSi2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tungsten disilicide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.723 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



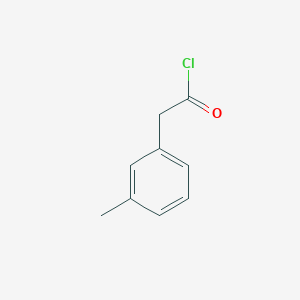
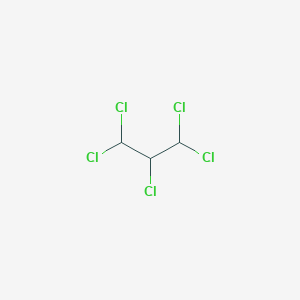
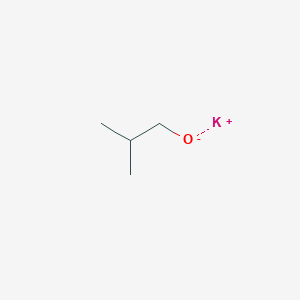
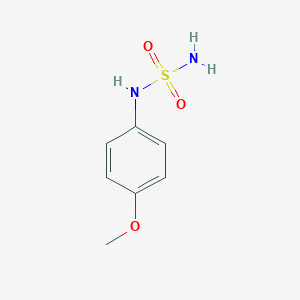
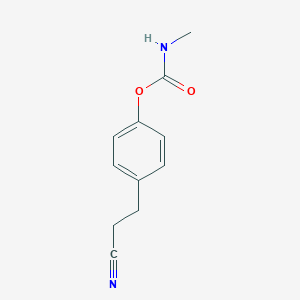
![6-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole](/img/structure/B75912.png)
